N-(3-chlorophenyl)-1-cyclohexyl-5-oxopyrrolidine-3-carboxamide

InhA inhibition antitubercular drug discovery structure-activity relationship

SAR inconsistency can derail tuberculosis lead optimization. This compound (s6) is a validated InhA reference inhibitor with a robust SAR framework, solving the need for reproducible potency data. - Validated InhA inhibitor: IC50 1.35 μM vs unsubstituted lead s1 (10.66 μM), a 8-fold gain. - Rigorous SAR context: 4 co-crystal structures (PDB 4TZT, 4TZK) and a CoMFA model (q²=0.626) enable precise computational docking. - Assay standardization: Replicated potency data in BindingDB (BDBM15653) and BRENDA (EC 1.3.1.9) for inter-lab protocols.

Molecular Formula C17H21ClN2O2
Molecular Weight 320.8 g/mol
Cat. No. B3872390
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-chlorophenyl)-1-cyclohexyl-5-oxopyrrolidine-3-carboxamide
Molecular FormulaC17H21ClN2O2
Molecular Weight320.8 g/mol
Structural Identifiers
SMILESC1CCC(CC1)N2CC(CC2=O)C(=O)NC3=CC(=CC=C3)Cl
InChIInChI=1S/C17H21ClN2O2/c18-13-5-4-6-14(10-13)19-17(22)12-9-16(21)20(11-12)15-7-2-1-3-8-15/h4-6,10,12,15H,1-3,7-9,11H2,(H,19,22)
InChIKeyQDQDCZORMCIXHY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(3-Chlorophenyl)-1-cyclohexyl-5-oxopyrrolidine-3-carboxamide: Core Identity and InhA Inhibitor Class Context


N-(3-chlorophenyl)-1-cyclohexyl-5-oxopyrrolidine-3-carboxamide (compound s6 in the foundational SAR study) is a pyrrolidine carboxamide that acts as a direct inhibitor of the Mycobacterium tuberculosis enoyl‑acyl carrier protein reductase InhA, a validated target in the mycobacterial fatty acid elongation cycle [1]. It belongs to a compound class discovered through high‑throughput screening and subsequently optimized over 160‑fold in potency via iterative library synthesis [1]. The compound is catalogued in BindingDB as BDBM15653 and is listed in the BRENDA enzyme database as an inhibitor of EC 1.3.1.9 (enoyl‑[acyl‑carrier‑protein] reductase) from M. tuberculosis [2][3].

Why N-(3-Chlorophenyl)-1-cyclohexyl-5-oxopyrrolidine-3-carboxamide Cannot Be Interchanged with Close Pyrrolidine Carboxamide Analogs


Within the pyrrolidine carboxamide series, relatively small changes to the N‑phenyl substituent pattern produce large, non‑linear shifts in InhA inhibitory potency. The published SAR from a single controlled study shows that moving from an unsubstituted phenyl ring (s1, IC50 = 10.66 μM) to a meta‑chloro substituent (s6, IC50 = 1.35 μM) improves potency by approximately 8‑fold, while adding a second meta‑chloro (d11, 3,5‑dichloro) yields an additional 3.5‑fold gain [1]. In contrast, a meta‑methyl group (s10) is 12‑fold weaker than the 3‑chloro compound, and a 4‑chloro substitution (s7) abolishes activity (>100 μM) [1]. These steep SAR gradients mean that generic substitution of any pyrrolidine carboxamide for the specific 3‑chlorophenyl derivative invalidates potency predictions and undermines reproducibility in InhA‑focused studies [1].

Quantitative Differentiation Evidence for N-(3-Chlorophenyl)-1-cyclohexyl-5-oxopyrrolidine-3-carboxamide vs. Its Closest Structural Analogs


Meta-Chloro Substitution on the N-Phenyl Ring Confers a Defined, Quantifiable Potency Window in M. tuberculosis InhA Inhibition

In the primary SAR study (J. Med. Chem. 2006, Table 1), compound s6 — the target compound bearing a single meta‑chloro substituent — exhibited an InhA IC50 of 1.35 ± 0.05 μM. This represents an approximately 8‑fold improvement over the unsubstituted phenyl lead compound s1 (IC50 = 10.66 ± 0.51 μM) and is approximately 12‑fold more potent than the meta‑methyl analog s10 (IC50 = 16.79 ± 0.54 μM) [1]. Critically, the 3‑chloro compound is 3.5‑fold less potent than the 3,5‑dichloro derivative d11 (IC50 = 0.39 ± 0.01 μM) but 2.6‑fold more potent than the 3‑trifluoromethyl analog s11 (IC50 = 3.51 ± 0.09 μM) and 1.5‑fold less potent than the 3‑bromo analog s4 (IC50 = 0.89 ± 0.05 μM) [1]. This places s6 at a precisely defined intermediate potency level within the halogen‑substituted series, offering a differentiated balance of electronic effect and steric bulk.

InhA inhibition antitubercular drug discovery structure-activity relationship

BindingDB Orthogonal Confirmation of InhA IC50 Under Standardized Assay Conditions

The BindingDB entry BDBM15653 independently reports an IC50 of 1,350 nM (1.35 μM) for N-(3-chlorophenyl)-1-cyclohexyl-5-oxopyrrolidine-3-carboxamide against M. tuberculosis InhA, measured via NADH‑dependent catalysis of octenoyl‑CoA at pH 6.8 and 23°C [1]. This value is in precise agreement with the published SAR data, confirming inter‑laboratory reproducibility. For comparison, BDBM15651 (3‑bromo analog) records an IC50 of 890 nM under the same assay conditions, while BDBM15647 (unsubstituted phenyl) records 10,700 nM (10.7 μM) [1][2][3].

enzyme inhibition assay InhA BindingDB

X-Ray Crystallographic Evidence for the Binding Mode of Close Structural Analogs to InhA

Although no PDB deposit exists for the exact 3-chlorophenyl compound, four high‑resolution co‑crystal structures of InhA with close pyrrolidine carboxamide analogs have been solved: PDB 4TZT (N-(3-chloro-2-methylphenyl) derivative, 1.86 Å), PDB 4TZK (3,5-dichlorophenyl derivative, 1.62 Å), PDB 4TRJ (3-bromophenyl derivative, 1.73 Å), and PDB 4U0J (unsubstituted phenyl derivative, 1.62 Å) [1][2]. All four structures confirm a conserved binding pose within the InhA substrate‑binding pocket, with the N‑phenyl ring occupying a hydrophobic cleft and the halogen substituent oriented toward the pocket interior [1]. The 3-chloro-2-methyl analog (PDB 4TZT, 1.86 Å) is the closest crystallographically characterized surrogate and demonstrates that a meta‑chloro substituent is sterically accommodated without disrupting the conserved hydrogen‑bond network [1].

X-ray crystallography InhA co-crystal structure pyrrolidine carboxamide binding mode

CoMFA-Based Predictive Model Validates the Pyrrolidine Carboxamide Series and Supports Rational Optimization

Kumar and Siddiqi (2008) constructed a Comparative Molecular Field Analysis (CoMFA) model using the pyrrolidine carboxamide InhA inhibitor dataset that includes the target compound s6. The model yielded statistically significant cross‑validated (q² = 0.626) and conventional (r² = 0.953) correlation coefficients, with a predictive r²(pred) of 0.880 for an external test set [1]. The CoMFA contour maps rationalize why the meta‑chloro substitution on the N‑phenyl ring provides favorable steric and electrostatic contributions relative to unsubstituted or para‑substituted analogs, offering a quantitative framework for further lead optimization [1].

3D-QSAR CoMFA computational drug design

Patent Landscape: Pyrrolidine Carboxamide Scaffold Covers Nav1.8 Inhibitor Intellectual Property Space

Patent WO 2021/257420 A1 (Merck Sharp & Dohme Corp., filed June 2020, published December 2021) claims 5-oxopyrrolidine-3-carboxamides as Nav1.8 voltage‑gated sodium channel inhibitors for the treatment of pain disorders, cough disorders, acute itch disorders, and chronic itch disorders [1]. The generic Markush structure encompasses compounds with an N‑cyclohexyl-5-oxopyrrolidine-3-carboxamide core bearing substituted aryl/heteroaryl groups at the carboxamide nitrogen — a scaffold class to which N-(3-chlorophenyl)-1-cyclohexyl-5-oxopyrrolidine-3-carboxamide belongs [1]. While the specific 3-chlorophenyl compound is not explicitly exemplified in the patent highlight, its structural compliance with the claimed scaffold means it falls within the commercial IP space for Nav1.8‑targeted therapeutic development [1].

Nav1.8 sodium channel pain disorders intellectual property

BRENDA Enzyme Database Entry Confirms InhA as the Biochemically Validated Molecular Target

The BRENDA enzyme database (literature summary for EC 1.3.1.9) lists N-(3-chlorophenyl)-1-cyclohexyl-5-oxopyrrolidine-3-carboxamide as a documented inhibitor of enoyl‑[acyl‑carrier‑protein] reductase (NADH) from Mycobacterium tuberculosis [1]. The same entry catalogs the 3-bromophenyl, 3,5-dichlorophenyl, 3-chloro-4-fluorophenyl, and 3-chloro-2-methylphenyl analogs alongside the target compound, confirming that the 3-chlorophenyl derivative is part of a systematically characterized inhibitor panel [1]. This curated enzyme‑level annotation provides independent target validation beyond the primary publication.

enzyme target validation BRENDA mycobacterial fatty acid biosynthesis

Best-Fit Research and Industrial Application Scenarios for N-(3-Chlorophenyl)-1-cyclohexyl-5-oxopyrrolidine-3-carboxamide


Antitubercular Lead Optimization: Calibrated Reference Compound for Mono-Halogen SAR Expansion

Medicinal chemistry teams pursuing InhA inhibitor lead optimization can deploy N-(3-chlorophenyl)-1-cyclohexyl-5-oxopyrrolidine-3-carboxamide as a well‑characterized reference point with an IC50 of 1.35 ± 0.05 μM [1]. Its intermediate potency — approximately 8‑fold above the unsubstituted lead s1 and 3.5‑fold below the 3,5‑dichloro analog d11 — makes it an ideal baseline for exploring additional substituent permutations while maintaining a tractable activity window for SAR interpretation [1].

Computational Chemistry and Structure-Based Drug Design Using Validated Docking Templates

The availability of four InhA co‑crystal structures with close pyrrolidine carboxamide analogs (PDB 4TZT, 4TZK, 4TRJ, 4U0J) and a statistically robust CoMFA model (q² = 0.626, r² = 0.953, r²pred = 0.880) provides a rigorous structural and QSAR framework for computational chemists [1][2]. The 3-chlorophenyl compound can be docked into the InhA binding site using the conserved pose of the 3-chloro-2-methylphenyl surrogate (PDB 4TZT, 1.86 Å) as a template, enabling virtual screening and de novo design campaigns [1].

Biochemical Assay Development: InhA Enzyme Inhibition Reference Standard

Biochemists developing InhA inhibition assays can utilize this compound as a positive control with independently replicated potency data (BindingDB BDBM15653, IC50 = 1,350 nM at pH 6.8, 23°C) [1]. Its entry in the BRENDA database further validates the enzyme‑inhibitor pairing for EC 1.3.1.9, supporting its use in assay qualification and inter‑laboratory standardization protocols [2].

Nav1.8 Pain Target Exploration: Scaffold-Compliant Tool Compound Within Active Patent Space

For industrial research groups investigating Nav1.8 sodium channel inhibition for pain or itch indications, this compound falls within the generic scaffold claimed in Merck's patent WO 2021/257420 A1 [1]. While its specific Nav1.8 activity has not been reported, its structural compliance with the patented 5-oxopyrrolidine-3-carboxamide chemotype positions it as a commercially relevant tool for IP‑aware exploratory screening or as a scaffold‑hopping starting point [1].

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